molecular formula C10H13ClFN B2522982 (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride CAS No. 1982270-12-1

(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride

Cat. No.: B2522982
CAS No.: 1982270-12-1
M. Wt: 201.67
InChI Key: QRKFBHXCEVJHFK-UHFFFAOYSA-N
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Description

(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a fluorophenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride typically involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications:

Antitumor Activity

Research indicates that (1R)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride may inhibit the growth of various cancer cell lines. Preliminary studies have shown significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the low micromolar range.

Neuropharmacological Effects

The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor. It demonstrates agonistic properties that could influence mood regulation and appetite control, suggesting potential applications in treating mood disorders.

Anti-inflammatory Properties

In animal models, the compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis.

ActivityEffectReference
Antitumor PotentialInhibition of cancer cell growth
Neuropharmacological EffectsAgonistic action on 5-HT2C receptors
Anti-inflammatory EffectsReduction of inflammatory markers

Case Study 1: Antitumor Efficacy

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was approximately 5 µM after 48 hours of treatment, indicating significant antitumor potential.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

This compound’s unique combination of cyclopropyl and fluorophenyl groups distinguishes it from other related compounds, making it a valuable subject for further research and development.

Biological Activity

(1R)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 2-fluorophenyl ring, which influences its pharmacological properties. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, particularly receptors involved in neurotransmission.

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. Studies indicate that the compound acts as an agonist at this receptor, modulating neurotransmitter release and exhibiting potential antipsychotic effects.

Key Mechanisms:

  • Binding Affinity : The cyclopropyl and fluorophenyl groups contribute to the compound's ability to bind selectively to serotonin receptors.
  • Agonistic Activity : It has been shown to activate the 5-HT2C receptor, leading to downstream effects on mood and behavior.

Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated cyclopropane derivatives has revealed that modifications can significantly affect potency and selectivity. For instance, substituting different groups on the phenyl ring or altering the cyclopropyl structure can enhance receptor affinity.

CompoundEC50 (nM)Selectivity (2B/2C)Notes
(1R)Cyclopropyl(2-fluorophenyl)methylamine4.72-foldHigh potency at 5-HT2C
2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine23N/ADemonstrated Gq-biased activity
2-(3-methylphenyl)cyclopropylmethylamine4.814-foldExhibited selectivity over 5-HT2A

Case Studies

  • Antipsychotic Activity : In a study involving amphetamine-induced hyperactivity models, (1R)Cyclopropyl(2-fluorophenyl)methylamine demonstrated significant antipsychotic-like effects, suggesting its potential utility in treating disorders such as schizophrenia .
  • Neurotransmitter Modulation : A series of experiments indicated that compounds similar to (1R)Cyclopropyl(2-fluorophenyl)methylamine could effectively modulate serotonin levels in animal models, leading to improved mood and reduced anxiety behaviors .
  • Comparative Studies : When compared with other cyclopropylmethylamines, such as those lacking fluorine or with different substituents, (1R)Cyclopropyl(2-fluorophenyl)methylamine exhibited superior binding affinity and selectivity for the 5-HT2C receptor .

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its metabolic pathways and potential therapeutic applications are critical for advancing its development as a pharmaceutical agent.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKFBHXCEVJHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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